molecular formula C20H20ClN5O3 B2963844 ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate CAS No. 477712-85-9

ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate

Cat. No.: B2963844
CAS No.: 477712-85-9
M. Wt: 413.86
InChI Key: RNFPYYFVAYVPPP-UHFFFAOYSA-N
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Description

Ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate (CAS: 477712-85-9) is a heterocyclic compound featuring a pyrazole core substituted with a 2-pyridinyl group, a urea linker, and a 2-chloroaniline moiety. Its molecular formula is C₁₉H₁₉ClN₆O₃, with a molecular weight of 422.85 g/mol. The compound’s structure integrates multiple pharmacophoric elements:

  • A 3,5-dimethylpyrazole ring, which enhances metabolic stability .
  • A pyridinyl-urea bridge, facilitating hydrogen-bonding interactions .
  • A 2-chloroaniline group, introducing electron-withdrawing effects that may influence reactivity or binding affinity .

Properties

IUPAC Name

ethyl 1-[5-[(2-chlorophenyl)carbamoylamino]pyridin-2-yl]-3,5-dimethylpyrazole-4-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H20ClN5O3/c1-4-29-19(27)18-12(2)25-26(13(18)3)17-10-9-14(11-22-17)23-20(28)24-16-8-6-5-7-15(16)21/h5-11H,4H2,1-3H3,(H2,23,24,28)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RNFPYYFVAYVPPP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(N(N=C1C)C2=NC=C(C=C2)NC(=O)NC3=CC=CC=C3Cl)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H20ClN5O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

413.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a complex organic compound that belongs to the pyrazole family. Pyrazoles and their derivatives are known for their diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. This article examines the biological activity of this specific compound based on recent research findings.

Chemical Structure and Properties

The compound features a pyrazole ring substituted with various functional groups that influence its biological activity. The presence of the 2-chloroanilino and pyridinyl moieties enhances its potential interactions with biological targets.

Antimicrobial Activity

Research has demonstrated that pyrazole derivatives exhibit significant antimicrobial properties. For instance, studies on related compounds have shown promising results against various bacterial strains. The structure-activity relationship (SAR) indicates that modifications in the substituents can enhance efficacy against pathogens like Staphylococcus aureus and Escherichia coli .

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties. A study highlighted that certain pyrazole compounds showed cytotoxic effects against cancer cell lines, with IC50 values indicating effective inhibition of cell proliferation . The specific compound may exhibit similar properties due to its structural analogies with known anticancer agents.

Anti-inflammatory Effects

The anti-inflammatory activity of pyrazole derivatives has been well-documented. Compounds with similar structures have demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases .

The biological activity of this compound may involve several mechanisms:

  • Enzyme Inhibition : Similar compounds have been shown to inhibit key enzymes in metabolic pathways, such as dihydroorotate dehydrogenase in Plasmodium falciparum, which is critical for pyrimidine biosynthesis .
  • Receptor Interaction : The binding affinity to specific receptors can lead to downstream effects that modulate cellular responses, potentially influencing cancer cell survival and inflammation .

Research Findings and Case Studies

Recent studies have focused on synthesizing and evaluating the biological activities of various pyrazole derivatives. Here are some notable findings:

Study Compound Tested Biological Activity IC50 Value
This compoundInhibition of PfDHODH~30% inhibition
Various pyrazole derivativesAnticancer activityIC50: 73-84 mg/mL
Ethyl 5-amino-1-(4-chloro-2-nitrophenyl)-1H-pyrazole-4-carboxylateAnti-inflammatory effectsNot specified

Scientific Research Applications

Ethyl 1-(5-{[(2-chloroanilino)carbonyl]amino}-2-pyridinyl)-3,5-dimethyl-1H-pyrazole-4-carboxylate is a pyrazole derivative with a molecular formula of C20H20ClN5O3 and a molecular weight of 413.86. It is available in different packaging options to suit various research needs.

Biological Activities

Pyrazoles and their derivatives are known for diverse biological activities, including antibacterial, antifungal, anti-inflammatory, and anticancer properties. The presence of the 2-chloroanilino and pyridinyl groups in this compound enhances its potential interactions with biological targets.

Antimicrobial Activity

Pyrazole derivatives exhibit significant antimicrobial properties, with studies on related compounds showing promising results against bacterial strains such as Staphylococcus aureus and Escherichia coli. Modifications in the substituents can enhance efficacy against pathogens.

Anticancer Potential

Pyrazole derivatives have been investigated for their anticancer properties and have shown cytotoxic effects against cancer cell lines, effectively inhibiting cell proliferation.

Anti-inflammatory Effects

Pyrazole derivatives can inhibit pro-inflammatory cytokines, suggesting a potential therapeutic role in inflammatory diseases.

  • Enzyme Inhibition: Similar compounds have been shown to inhibit key enzymes in metabolic pathways, such as dihydroorotate dehydrogenase in Plasmodium falciparum, which is critical for pyrimidine biosynthesis.
  • Receptor Interaction: The binding affinity to specific receptors can lead to downstream effects that modulate cellular responses, potentially influencing cancer cell survival and inflammation.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural analogs differ primarily in the substituents on the anilino group or the pyrazole/pyridine rings. Three key analogs are compared below:

Table 1: Structural and Physicochemical Comparison

Compound Name (CAS) Substituent on Anilino Group Molecular Formula Molecular Weight (g/mol) Key Properties/Applications
Target Compound (477712-85-9) 2-Chloro C₁₉H₁₉ClN₆O₃ 422.85 Enhanced electron-withdrawing effects; potential kinase inhibition .
3-Fluoro Analog (477712-83-7) 3-Fluoro C₁₉H₁₉FN₆O₃ 406.40 Moderate polarity; possible improved solubility vs. chloro analog .
Ethylamino Analog (477712-87-1) Ethylamino C₁₆H₂₁N₅O₃ 331.37 Reduced steric bulk; weaker electron-withdrawing effects; explored in agrochemical studies .

Key Findings :

The ethylamino analog (CAS 477712-87-1) lacks halogen atoms, resulting in lower polarity and reduced hydrogen-bonding capacity .

Synthetic Accessibility: All analogs are synthesized via urea-forming reactions, as described in for related pyrazole derivatives. For example, refluxing with 1,4-dioxane and triethylamine facilitates nucleophilic substitution at the pyridinyl amino group .

Biological Relevance: The 2-chloroanilino and 3-fluoroanilino analogs are more likely to exhibit bioactivity due to their halogenated aromatic systems, which are common in FDA-approved drugs (e.g., kinase inhibitors) . The ethylamino analog’s simpler structure may favor applications in agrochemicals, where metabolic stability is less critical .

Q & A

Basic: What synthetic methodologies are recommended for preparing this compound, and how can key intermediates be validated?

The synthesis involves multi-step reactions, often starting with pyrazole-carboxylate derivatives. A common approach includes:

  • Urea linkage formation : Reacting 5-amino-2-pyridinyl intermediates with 2-chlorophenyl isocyanate under anhydrous conditions to form the [(2-chloroanilino)carbonyl]amino group .
  • Pyrazole ring functionalization : Ethyl 3,5-dimethyl-1H-pyrazole-4-carboxylate derivatives are alkylated or coupled with halogenated pyridines via Suzuki-Miyaura cross-coupling (using Pd catalysts) to attach the pyridinyl moiety .
  • Intermediate validation : Use 1H/13C NMR (in DMSO-d6 or CDCl3) to confirm regiochemistry and HPLC-MS to verify purity (>95%) .

Basic: What spectroscopic techniques are critical for confirming the compound’s structure?

  • X-ray crystallography : Resolves crystal packing and confirms the spatial arrangement of substituents (e.g., pyridinyl and urea groups) .
  • FT-IR spectroscopy : Identifies carbonyl stretches (C=O at ~1700 cm⁻¹ for the ester and urea groups) .
  • 2D NMR (COSY, HSQC) : Assigns proton-proton correlations and resolves overlapping signals in the pyrazole and pyridinyl regions .

Advanced: How can researchers resolve contradictions in reported melting points or spectral data across studies?

Discrepancies may arise from:

  • Polymorphism : Different crystal forms (e.g., solvates vs. anhydrous forms) alter melting points. Use DSC/TGA to assess thermal stability .
  • Solvent effects in NMR : Compare data acquired in identical solvents (e.g., DMSO-d6 vs. CDCl3) to eliminate solvent-induced shifts .
  • Reaction byproducts : Trace impurities from incomplete coupling steps can skew results. Optimize purification via column chromatography (silica gel, ethyl acetate/hexane gradients) .

Advanced: What strategies optimize reaction yields for the urea linkage under varying conditions?

  • Catalyst screening : Pd(PPh3)4 improves coupling efficiency for pyridinyl intermediates (yields ~75-85%) compared to PdCl2(dppf) .
  • Solvent selection : Anhydrous DMF enhances solubility of aromatic intermediates over THF, reducing side reactions .
  • Temperature control : Maintain 80–100°C during urea formation to prevent decomposition of isocyanate reagents .

Basic: What safety protocols are essential when handling this compound?

  • PPE : Wear nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact (irritation risks noted for similar pyrazole derivatives) .
  • Ventilation : Use fume hoods due to potential dust/aerosol formation during weighing .
  • Spill management : Neutralize with inert adsorbents (e.g., vermiculite) and avoid water to prevent hydrolysis .

Advanced: How can computational modeling predict this compound’s bioactivity or stability?

  • DFT calculations : Model electronic properties (e.g., HOMO-LUMO gaps) to assess reactivity of the urea and pyridinyl groups .
  • Molecular docking : Screen against target proteins (e.g., kinases) to prioritize in vitro testing, leveraging structural analogs from pyrazole-based studies .
  • Degradation studies : Simulate hydrolytic pathways (e.g., ester cleavage in acidic/basic conditions) using software like Gaussian .

Advanced: How do substituent variations (e.g., chloro vs. methyl groups) impact physicochemical properties?

  • Lipophilicity : Chloro substituents increase logP values (measured via HPLC), enhancing membrane permeability but reducing aqueous solubility .
  • Steric effects : Bulkier groups on the pyridinyl ring hinder urea linkage formation, lowering yields by ~15-20% .
  • Electronic effects : Electron-withdrawing groups (e.g., -Cl) stabilize the pyrazole ring against oxidation, as shown in cyclic voltammetry studies .

Basic: What analytical methods quantify this compound in biological matrices?

  • LC-MS/MS : Use a C18 column (gradient: 0.1% formic acid in water/acetonitrile) with MRM transitions for high sensitivity (LOQ: 1 ng/mL) .
  • UV-Vis spectroscopy : Quantify via absorbance at λmax ~270 nm (π→π* transitions of the pyridinyl group) with a calibration curve (R² >0.99) .

Advanced: How can researchers address low yields in large-scale synthesis?

  • Flow chemistry : Continuous reactors improve heat/mass transfer during exothermic steps (e.g., urea formation) .
  • Catalyst recycling : Immobilize Pd catalysts on silica to reduce costs and metal leaching .
  • DoE optimization : Apply factorial design to identify critical parameters (e.g., reagent ratios, temperature) .

Advanced: What are the stability profiles of this compound under different storage conditions?

  • Thermal stability : Decomposes above 150°C (via TGA), requiring storage at 2–8°C .
  • Photodegradation : UV light accelerates ester hydrolysis; use amber vials for long-term storage .
  • Humidity control : Silica gel desiccants prevent hydrate formation, which alters solubility .

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